molecular formula C26H21N5O4S2 B2655612 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide CAS No. 313405-13-9

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide

Cat. No.: B2655612
CAS No.: 313405-13-9
M. Wt: 531.61
InChI Key: YWGIYFKXZUJLSO-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d]thiazole moiety, a hydroxyphenyl group, and a sulfamoyl benzamide structure, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole core, followed by the introduction of the hydroxyphenyl group. The final step involves the addition of the sulfamoyl benzamide moiety under controlled conditions. Common reagents used in these reactions include thionyl chloride, anhydrous solvents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress and inflammation.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to oxidative stress, inflammation, and cellular signaling. Detailed studies are required to elucidate the exact molecular mechanisms and identify the primary targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[d]thiazole derivatives and sulfamoyl benzamides, such as:

  • 2-(benzo[d]thiazol-2-yl)phenol
  • N-(4-hydroxyphenyl)-4-(N,N-dimethylsulfamoyl)benzamide

Uniqueness

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-[bis(2-cyanoethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O4S2/c27-13-3-15-31(16-4-14-28)37(34,35)20-10-7-18(8-11-20)25(33)29-19-9-12-23(32)21(17-19)26-30-22-5-1-2-6-24(22)36-26/h1-2,5-12,17,32H,3-4,15-16H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGIYFKXZUJLSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCC#N)CCC#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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